SB-265610

描述

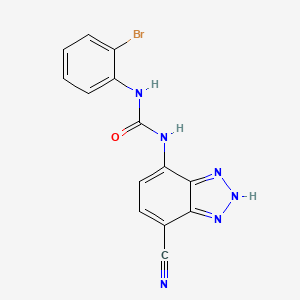

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUMQWZEOMXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175339 | |

| Record name | SB-265610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211096-49-0 | |

| Record name | SB-265610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-265610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211096-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-265610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P785F0579 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB-265610: A Potent and Selective CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-265610 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Extensive research has elucidated its mechanism of action, revealing it to be a competitive, allosteric, and inverse agonist. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the CXCR2 receptor and the subsequent functional consequences. This document summarizes key quantitative data, provides detailed experimental protocols for the principal assays used to characterize this compound, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its activation by chemokine ligands, primarily interleukin-8 (IL-8 or CXCL8), triggers the recruitment and activation of neutrophils to sites of inflammation. Consequently, CXCR2 has emerged as a significant therapeutic target for a range of inflammatory diseases. This compound has been instrumental as a research tool to probe the function of CXCR2 and as a lead compound in the development of novel anti-inflammatory therapies. This guide delves into the intricate molecular mechanisms that underpin the pharmacological activity of this compound.

Core Mechanism of Action: Allosteric Inverse Agonism

This compound exerts its inhibitory effect on CXCR2 through a sophisticated mechanism of action. It is classified as a selective, competitive, non-peptide, and allosteric antagonist.[1] Furthermore, detailed studies have revealed that it also functions as an inverse agonist.[2][3]

Allosteric Modulation: Unlike orthosteric antagonists that directly compete with the endogenous ligand for the same binding site, this compound binds to a distinct, allosteric site on the CXCR2 receptor.[2] This allosteric binding does not prevent the binding of the natural chemokine ligands like IL-8 but rather modulates the receptor's conformation in such a way that it is unable to initiate downstream signaling. Evidence for this comes from radioligand binding studies where this compound was shown to decrease the maximal binding (Bmax) of radiolabeled IL-8 without affecting its binding affinity (Kd).[2]

Inverse Agonism: In addition to blocking agonist-induced signaling, this compound has been shown to reduce the basal, constitutive activity of the CXCR2 receptor. This is the hallmark of an inverse agonist. This property was demonstrated in [³⁵S]-GTPγS binding assays, where this compound inhibited the basal level of G protein activation in the absence of an agonist.[2]

Competitive Nature: While binding to an allosteric site, the antagonism by this compound is considered competitive in functional assays, as it produces a rightward shift in the concentration-response curves of CXCR2 agonists.[2]

The following diagram illustrates the proposed mechanism of action of this compound at the CXCR2 receptor.

Quantitative Data Summary

The pharmacological activity of this compound has been quantified in a variety of in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and binding affinities (pIC₅₀ and Kᵢ) reported in the literature.

| Assay Type | Ligand/Stimulant | Species | IC₅₀ (nM) | Reference |

| Calcium Mobilization | CINC-1 | Rat | 3.7 | [1] |

| Calcium Mobilization | CINC-1 | Rat | 3.4 | [4] |

| Calcium Mobilization | C5a | Rat | 6800 | [4] |

| Neutrophil Chemotaxis | CINC-1 | Rat | 70 | [1] |

| [³⁵S]-GTPγS Binding (Basal) | - | Human | pIC₅₀ = 7.83 | [2] |

| Assay Type | Radioligand | Species | pIC₅₀ | Reference |

| Radioligand Binding | [¹²⁵I]-IL-8 | Human | 8.41 | [2] |

| Radioligand Binding | [¹²⁵I]-GROα | Human | 8.47 | [2] |

Experimental Protocols

The characterization of this compound has relied on a suite of key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

-

Objective: To determine the binding affinity and mode of interaction of this compound with the CXCR2 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2 (CHO-CXCR2).

-

Membrane Preparation:

-

CHO-CXCR2 cells are harvested and homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.

-

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]

-

Radioligands: [¹²⁵I]-IL-8, [¹²⁵I]-GROα, or [³H]-SB265610.

-

Procedure (Competition Binding):

-

CHO-CXCR2 cell membranes (typically 5-10 µg of protein) are incubated with a fixed concentration of radioligand (e.g., [¹²⁵I]-IL-8).

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The pIC₅₀ is the negative logarithm of the IC₅₀.

[³⁵S]-GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to a receptor.

-

Objective: To assess the ability of this compound to modulate agonist-induced and basal G protein activation via CXCR2.

-

Cell Line: CHO-CXCR2 cells.

-

Membrane Preparation: As described for radioligand binding assays.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.[2]

-

Radioligand: [³⁵S]-GTPγS.

-

Procedure:

-

CHO-CXCR2 cell membranes are incubated in the assay buffer with [³⁵S]-GTPγS.

-

For agonist-stimulated binding, a CXCR2 agonist (e.g., IL-8) is added.

-

To test for antagonism, increasing concentrations of this compound are pre-incubated with the membranes before the addition of the agonist.

-

To test for inverse agonism, increasing concentrations of this compound are added in the absence of an agonist.

-

The reaction is incubated at 30°C for 60 minutes.

-

The assay is terminated by rapid filtration, and the bound [³⁵S]-GTPγS is quantified.

-

-

Data Analysis: The amount of [³⁵S]-GTPγS binding is plotted against the concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

-

Objective: To evaluate the inhibitory effect of this compound on neutrophil migration induced by CXCR2 ligands.

-

Cells: Freshly isolated human or rat neutrophils.

-

Neutrophil Isolation:

-

Whole blood is collected in anticoagulant-containing tubes.

-

Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

-

-

Apparatus: Boyden chamber or a multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pores).

-

Chemoattractant: IL-8 or CINC-1.

-

Procedure:

-

The chemoattractant is placed in the lower chamber of the apparatus.

-

A suspension of neutrophils, pre-incubated with various concentrations of this compound or vehicle, is added to the upper chamber.

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 1-2 hours to allow for cell migration.

-

The membrane is removed, fixed, and stained.

-

The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.

-

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound to determine the IC₅₀.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation.

-

Objective: To determine the inhibitory effect of this compound on CXCR2-mediated intracellular calcium release.

-

Cells: CXCR2-expressing cells (e.g., CHO-CXCR2 or neutrophils).

-

Fluorescent Dye: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

-

Procedure:

-

Cells are loaded with the calcium-sensitive fluorescent dye. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside the cell.

-

The dye-loaded cells are washed and resuspended in a suitable buffer.

-

The cells are placed in a fluorometric plate reader.

-

A baseline fluorescence reading is taken.

-

This compound or vehicle is added to the cells and incubated for a short period.

-

A CXCR2 agonist (e.g., IL-8) is then added, and the change in fluorescence is monitored over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced calcium signal, and an IC₅₀ value is calculated.

Signaling Pathways

Upon activation by an agonist, CXCR2 couples to Gαi proteins, leading to a cascade of intracellular signaling events. This compound, by stabilizing the inactive conformation of the receptor, prevents these downstream signaling pathways from being initiated.

Conclusion

This compound is a well-characterized pharmacological tool whose mechanism of action as a potent and selective allosteric inverse agonist of CXCR2 is supported by a robust body of evidence from a variety of in vitro assays. Its ability to competitively inhibit CXCR2-mediated signaling pathways provides a clear rationale for its use in studying the role of this receptor in inflammatory processes and for its potential as a therapeutic agent. This technical guide has provided a comprehensive overview of the core principles of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community.

References

SB-265610 as a CXCR2 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating the migration of neutrophils to sites of inflammation. Ligands for CXCR2 include several CXC chemokines, with interleukin-8 (IL-8 or CXCL8) being a major ligand in humans. Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS), as well as in the tumor microenvironment of various cancers.[1][2] Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy.

SB-265610, with the chemical name N-(2-Bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea, is a potent and selective small-molecule antagonist of the human CXCR2 receptor.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action: An Allosteric Inverse Agonist

This compound acts as a non-competitive, allosteric antagonist of the CXCR2 receptor.[3] This means it binds to a site on the receptor that is distinct from the binding site of endogenous chemokine ligands like IL-8.[3] This allosteric binding induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.[3]

Furthermore, studies have demonstrated that this compound exhibits inverse agonist properties.[3] This indicates that it can inhibit the basal, or agonist-independent, activity of the CXCR2 receptor.[3] This is achieved by stabilizing an inactive conformation of the receptor, thereby reducing its constitutive signaling.[5] In functional assays, such as [35S]-GTPγS binding, this compound has been shown to inhibit basal receptor activity.[3]

The allosteric and inverse agonist properties of this compound make it a valuable tool for probing the function of CXCR2 and a lead compound for the development of novel anti-inflammatory therapeutics.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: In Vitro Potency and Affinity of this compound

| Assay Type | Ligand/Agonist | Cell Type/Preparation | Parameter | Value | Reference(s) |

| Radioligand Displacement | [125I]-IL-8 | CHO-CXCR2 membranes | pIC50 | 8.41 ± 0.08 | [5] |

| Radioligand Displacement | [125I]-GROα | CHO-CXCR2 membranes | pIC50 | 8.47 ± 0.03 | [5] |

| Radioligand Binding | [3H]-SB-265610 | CHO-CXCR2 membranes | Kd | -8.93 (log) | [5] |

| Functional Antagonism | IL-8 | CHO-CXCR2 membranes | KB | -8.74 ± 0.04 (log) | [5] |

| Functional Antagonism | GROα | CHO-CXCR2 membranes | KB | -8.61 ± 0.04 (log) | [5] |

| Calcium Mobilization | CINC-1 | Rat Neutrophils | IC50 | 3.7 nM | [4] |

| Calcium Mobilization | C5a | Not specified | IC50 | 6800 nM | [6] |

| Chemotaxis | CINC-1 | Rat Neutrophils | IC50 | 70 nM | [4] |

Table 2: Allosteric and Inverse Agonist Properties of this compound

| Assay Type | Parameter | Observation | Conclusion | Reference(s) |

| [125I]-IL-8 Saturation Binding | Effect on Bmax | Depressed maximal binding | Allosteric antagonism | [3][5] |

| [125I]-IL-8 Saturation Binding | Effect on Kd | No effect on affinity | Allosteric antagonism | [3][5] |

| [3H]-SB-265610 Binding | Effect of IL-8 | Unable to prevent binding | Allosteric binding site | [3] |

| [35S]-GTPγS Binding | Basal Activity | Inhibited basal binding | Inverse agonism | [3] |

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

Upon binding of an agonist like IL-8, CXCR2 couples to inhibitory G-proteins (Gαi).[7] This leads to the dissociation of the Gαi and Gβγ subunits, initiating downstream signaling cascades. The Gβγ subunit activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These pathways ultimately lead to cellular responses such as chemotaxis, degranulation, and changes in gene expression.[8]

Experimental Workflow for CXCR2 Antagonist Evaluation

The evaluation of a potential CXCR2 antagonist like this compound typically follows a hierarchical screening process, starting with binding assays to determine affinity and moving to functional assays to assess potency and mechanism of action.

Allosteric Inverse Agonist Mechanism of this compound

The following diagram illustrates the distinct binding site of this compound compared to the endogenous ligand (IL-8) and its ability to stabilize the inactive state of the CXCR2 receptor.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [125I]-IL-8.

Materials:

-

Membrane preparation from cells stably expressing human CXCR2 (e.g., CHO or HEK293 cells)

-

[125I]-IL-8 (radioligand)

-

This compound (test compound)

-

Unlabeled IL-8 (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 500 mM NaCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled IL-8 (e.g., 1 µM, for non-specific binding), or 50 µL of varying concentrations of this compound.

-

Add Radioligand: Add 50 µL of [125I]-IL-8 at a concentration near its Kd (e.g., 0.1-0.2 nM) to all wells.

-

Add Membranes: Add 150 µL of the CXCR2 membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using a sigmoidal dose-response curve fit.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils

-

Chemoattractant (e.g., IL-8 or GROα)

-

This compound

-

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

-

Boyden chamber or Transwell® inserts (5 µm pore size)

-

24-well plates

-

Calcein-AM (for fluorescent labeling of cells)

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Cell Labeling: Resuspend neutrophils in assay medium and label with Calcein-AM according to the manufacturer's protocol. After labeling, wash and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Pre-incubation: In separate tubes, pre-incubate the labeled neutrophil suspension with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the 24-well plate. Use assay medium alone as a negative control.

-

Place the Transwell® inserts into the wells.

-

Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to CXCR2 and can be used to determine the efficacy of agonists and the inhibitory effect of antagonists like this compound.

Materials:

-

CXCR2-expressing cell membranes

-

[35S]-GTPγS (non-hydrolyzable GTP analog)

-

Agonist (e.g., IL-8)

-

This compound

-

GDP

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

GTPγS (unlabeled, for non-specific binding)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, and the agonist (e.g., IL-8) at its EC50 concentration. For basal binding, omit the agonist.

-

Add Membranes and GDP: Add the CXCR2 membrane preparation and a low concentration of GDP (e.g., 1-10 µM) to each well. Pre-incubate for 15-20 minutes at 30°C.

-

Initiate Reaction: Add [35S]-GTPγS (e.g., 0.1-0.5 nM) to all wells to start the reaction. For non-specific binding determination, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to separate wells.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding of [35S]-GTPγS.

-

To determine the effect of this compound on agonist-stimulated binding, plot the percentage of stimulation against the log concentration of the antagonist to determine the IC50.

-

To assess inverse agonism, compare the basal [35S]-GTPγS binding in the presence and absence of this compound.

-

Conclusion

This compound is a well-characterized, potent, and selective allosteric inverse agonist of the CXCR2 receptor. Its unique mechanism of action and robust in vitro and in vivo activity make it an invaluable tool for studying the role of CXCR2 in health and disease. The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammation and oncology. The continued investigation of this compound and similar CXCR2 antagonists holds significant promise for the development of novel therapies for a range of debilitating conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of SB-265610: A Technical Overview

SB-265610 is a potent, selective, and orally bioavailable non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Developed by GlaxoSmithKline, this small molecule has been a significant tool in preclinical research for understanding the role of CXCR2 in inflammatory and immunological disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to CXCR2 and its Role in Inflammation

The CXCR2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, a type of white blood cell crucial to the innate immune response. It is activated by several CXC chemokines, most notably interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα). The activation of CXCR2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are key events in the inflammatory process.

Due to its central role in neutrophil recruitment, CXCR2 has been identified as a promising therapeutic target for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. The development of small molecule antagonists that can block CXCR2 signaling has therefore been an area of intense research.

Discovery and Development of this compound

While a detailed public timeline of the discovery and development of this compound by GlaxoSmithKline is not extensively documented, the compound emerged from their research programs focused on identifying novel CXCR2 antagonists. The development of such compounds aimed to provide a therapeutic strategy to inhibit the excessive neutrophil accumulation and activation characteristic of many inflammatory conditions.

Unfortunately, specific details regarding the lead identification, optimization, and a comprehensive development history of this compound have not been made widely public. Furthermore, there is no publicly available information indicating that this compound has entered into formal clinical trials. Research suggests that while potent in preclinical models, its development may not have progressed to the clinical phase.

Mechanism of Action: An Allosteric Inverse Agonist

This compound exhibits a sophisticated mechanism of action at the CXCR2 receptor. It functions as a non-competitive, allosteric, and inverse agonist.[1][2] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands like IL-8.[1][2]

Upon binding, this compound induces a conformational change in the receptor that not only prevents its activation by chemokines but also reduces its basal, or constitutive, activity.[1][2] This inverse agonism can be particularly beneficial in disease states where the receptor may be overexpressed and exhibit signaling even in the absence of high chemokine concentrations.

The allosteric nature of its binding is a key feature. In equilibrium saturation binding studies, this compound was shown to decrease the maximal binding of radiolabeled IL-8 without affecting its binding affinity (Kd).[1][2] Conversely, IL-8 was unable to prevent the binding of radiolabeled this compound.[1][2] This provides strong evidence for distinct binding sites.

dot

Caption: CXCR2 signaling and the inhibitory mechanism of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available in the public domain.

| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 / pIC50 | Reference |

| Radioligand Displacement | [125I]-IL-8 | Human CXCR2 | pIC50: 8.41 | [2] |

| Radioligand Displacement | [125I]-GROα | Human CXCR2 | pIC50: 8.47 | [2] |

| Calcium Mobilization | Rat CINC-1 | Rat Neutrophils | IC50: 3.7 nM | [3] |

| Neutrophil Chemotaxis | Rat CINC-1 | Rat Neutrophils | IC50: 70 nM | [3] |

| Calcium Mobilization | C5a | Rat Neutrophils | IC50: 6800 nM |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

dot

Caption: Generalized workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cells stably expressing the human CXCR2 receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in a binding buffer.

-

Binding Reaction: The membrane preparation is incubated in the presence of a constant concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-IL-8) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CXCR2 antagonist.

-

Separation and Detection: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as a function of the logarithm of the test compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.

Neutrophil Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

dot

Caption: Generalized workflow for a neutrophil chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.

-

Cell Treatment: The isolated neutrophils are resuspended in an appropriate assay medium and pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Assay Setup: A chemoattractant, such as IL-8, is placed in the lower wells of a Boyden chamber or a multi-well plate with a porous membrane insert.

-

Migration: The pre-treated neutrophil suspension is added to the upper chamber of the insert.

-

Incubation: The plate is incubated for a period to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

-

Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.

Preclinical In Vivo Studies

Preclinical in vivo studies are crucial for evaluating the efficacy and safety of a drug candidate in a living organism. This compound has been shown to be effective in animal models of inflammation. For instance, in a rabbit model of immune complex-induced colitis, this compound demonstrated a significant reduction in neutrophil infiltration and tissue damage. However, a comprehensive public summary of its preclinical pharmacology, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology data is not available.

Synthesis

Conclusion

This compound is a well-characterized and potent CXCR2 antagonist that has been instrumental as a research tool for elucidating the role of this receptor in various inflammatory processes. Its unique mechanism as an allosteric inverse agonist highlights a sophisticated approach to GPCR modulation. While it has demonstrated significant efficacy in preclinical models, the lack of publicly available clinical trial data suggests that its development for therapeutic use in humans may not have progressed. Nevertheless, the study of this compound has provided valuable insights into the potential of CXCR2 antagonism as a therapeutic strategy and continues to be a reference compound in the field of inflammation research.

References

The Function of SB-265610: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-265610 is a potent and selective, non-peptide small molecule that functions as an allosteric antagonist and inverse agonist of the C-X-C chemokine receptor 2 (CXCR2). By binding to a site distinct from the endogenous ligand binding pocket, this compound effectively inhibits CXCR2-mediated signaling and subsequent downstream inflammatory processes. This document provides a comprehensive overview of the pharmacological function of this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by ELR+ chemokines, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα), triggers a signaling cascade that is pivotal in neutrophil recruitment and activation at sites of inflammation. Dysregulation of the CXCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.

This compound has emerged as a critical pharmacological tool for elucidating the role of CXCR2 in these disease states and as a lead compound for the development of novel anti-inflammatory therapeutics. This guide details the functional properties of this compound, supported by quantitative data and established experimental methodologies.

Mechanism of Action

This compound exerts its inhibitory effects on CXCR2 through a sophisticated mechanism. It is characterized as a selective, competitive, nonpeptide, and allosteric CXCR2 antagonist.[1] Furthermore, it has been demonstrated to act as an allosteric inverse agonist.[2][3]

Unlike orthosteric antagonists that directly compete with endogenous ligands for the same binding site, this compound binds to an allosteric site on the CXCR2 receptor.[2][3] This binding event induces a conformational change in the receptor that prevents its activation, even in the presence of its natural chemokine ligands. As an inverse agonist, this compound can also reduce the basal, ligand-independent activity of the CXCR2 receptor. This dual mechanism of allosteric antagonism and inverse agonism makes this compound a highly effective inhibitor of CXCR2-mediated signaling pathways.

Signaling Pathway of CXCR2 and Inhibition by this compound

References

The Role of SB-265610 in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SB-265610 and its pivotal role in the modulation of neutrophil chemotaxis. We will explore its mechanism of action as a potent CXCR2 antagonist, present key quantitative data on its efficacy, detail the experimental protocols used to ascertain its function, and visualize the complex signaling pathways and experimental workflows involved.

Introduction to this compound and Neutrophil Chemotaxis

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response. This process is primarily mediated by the activation of chemokine receptors on the neutrophil surface, with the C-X-C chemokine receptor 2 (CXCR2) playing a predominant role. Ligands for CXCR2, such as interleukin-8 (IL-8 or CXCL8) and growth-related oncogene-α (GROα or CXCL1), are potent chemoattractants that guide neutrophils to sites of inflammation and infection.

This compound, with the chemical name 1-(2-bromophenyl)-3-(7-cyano-3H-benzotriazol-4-yl)urea, is a selective, non-peptide small molecule antagonist of the CXCR2 receptor.[1] Its ability to inhibit neutrophil recruitment to inflamed tissues has positioned it as a significant tool for research into inflammatory diseases and as a potential therapeutic agent.[1]

Mechanism of Action of this compound

This compound functions as an allosteric inverse agonist at the human CXCR2 receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the binding site of endogenous agonists like IL-8.[1][2][3] This allosteric binding modulates the receptor's conformation, preventing its activation and subsequent intracellular signaling.[1][2][3]

Studies have shown that this compound can depress the maximal binding of agonists like IL-8 without affecting their binding affinity (Kd).[1][2] Furthermore, this compound has been observed to inhibit the basal activity of the CXCR2 receptor, a characteristic of an inverse agonist.[1][2] While in some functional assays, particularly with the more efficiently coupled system of human neutrophils, this compound can appear to act as a competitive antagonist by causing a rightward shift in the agonist dose-response curve without reducing the maximal response, its allosteric and inverse agonist properties are evident in more detailed binding and signaling studies.[1]

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on neutrophil functions have been quantified in various in vitro assays. The following tables summarize key findings from the literature.

Table 1: Inhibition of Calcium Mobilization by this compound

| Species | Chemoattractant | Assay | IC50 Value | Reference |

| Rat | CINC-1 | Calcium Mobilization | 3.7 nM | [4][5] |

| Rat | CINC-1 | Calcium Mobilization | 3.4 nM | [6] |

| Rat | C5a | Calcium Mobilization | 6800 nM | [6] |

Table 2: Inhibition of Neutrophil Chemotaxis by this compound

| Species | Chemoattractant | Assay Type | IC50 Value | Reference |

| Rat | CINC-1 | Chemotaxis | 70 nM | [4][5] |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This assay is a standard method for evaluating the chemotactic response of neutrophils.

Objective: To quantify the migration of neutrophils towards a chemoattractant and to assess the inhibitory effect of compounds like this compound.

Materials:

-

Boyden chamber or 96-well Transwell plate (with 3-5 µm pore size polycarbonate membrane)

-

Isolated human or rat neutrophils

-

Chemoattractant (e.g., IL-8, GROα, CINC-1)

-

This compound

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.

-

Preparation of Reagents: Prepare serial dilutions of the chemoattractant and this compound in assay medium.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber. For inhibition studies, add the chemoattractant mixed with various concentrations of this compound.

-

Place the polycarbonate membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

Quantification of Migration:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the membrane to visualize the migrated cells on the lower surface.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Alternatively, for Transwell plates, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo®).[7]

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils following receptor activation.

Objective: To determine the effect of this compound on chemoattractant-induced calcium flux in neutrophils.

Materials:

-

Isolated neutrophils

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM)

-

Chemoattractant (e.g., IL-8, CINC-1)

-

This compound

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer

-

Assay buffer (e.g., HBSS with calcium and magnesium)

Procedure:

-

Cell Preparation: Isolate neutrophils as described previously.

-

Dye Loading: Incubate the neutrophils with a calcium-sensitive dye (e.g., 5 µM Fluo-3 AM) at 37°C for 30-45 minutes.[8] This allows the dye to enter the cells.

-

Washing: Wash the cells twice with assay buffer to remove extracellular dye.

-

Assay:

-

Resuspend the dye-loaded neutrophils in the assay buffer.

-

For inhibition studies, pre-incubate the cells with various concentrations of this compound.

-

Measure the baseline fluorescence.

-

Add the chemoattractant to stimulate the cells.

-

Immediately measure the change in fluorescence over time using a FLIPR or flow cytometer. The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

The binding of a chemokine agonist to CXCR2 initiates a cascade of intracellular signaling events, leading to neutrophil activation and chemotaxis. This compound, by binding to an allosteric site, prevents this cascade from occurring.

Caption: CXCR2 signaling cascade leading to neutrophil chemotaxis and its inhibition by this compound.

Experimental Workflow for Boyden Chamber Assay

The following diagram illustrates the key steps involved in performing a neutrophil chemotaxis assay using a Boyden chamber to evaluate an inhibitor.

Caption: Step-by-step workflow of a typical Boyden chamber neutrophil chemotaxis experiment.

Conclusion

This compound is a well-characterized and potent inhibitor of neutrophil chemotaxis, acting through allosteric inverse agonism of the CXCR2 receptor. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of inflammation. The visualization of the underlying signaling pathways and experimental procedures further aids in the conceptual understanding of its mechanism and evaluation. The continued study of compounds like this compound is crucial for advancing our understanding of neutrophil-mediated inflammatory diseases and for the development of novel therapeutic strategies.

References

- 1. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. medkoo.com [medkoo.com]

- 7. criver.com [criver.com]

- 8. Efficient Neutrophil Extracellular Trap Induction Requires Mobilization of Both Intracellular and Extracellular Calcium Pools and Is Modulated by Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SB-265610 and its Anti-Inflammatory Effects via CXCR2 Antagonism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammation, particularly processes driven by neutrophil migration and activation, is a cornerstone of numerous acute and chronic diseases. The C-X-C chemokine receptor 2 (CXCR2) has been identified as a critical mediator in this cascade, making it a prime target for therapeutic intervention. This document provides a detailed technical overview of SB-265610, a potent and selective antagonist of the CXCR2 receptor. We will explore its mechanism of action, present key preclinical data on its anti-inflammatory efficacy, detail common experimental protocols for its evaluation, and visualize the core biological and experimental pathways.

Introduction to this compound and the CXCR2 Target

The CXCR2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, as well as other immune cells like monocytes and mast cells.[1] It is activated by several CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8), which are potent chemoattractants.[1][2][3] Upon activation, CXCR2 signaling initiates a cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS), all of which are central to the inflammatory response.[4]

Dysregulation of the CXCR2 signaling pathway is implicated in a wide range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[5][6] Therefore, antagonizing this receptor presents a promising strategy to mitigate excessive neutrophil accumulation and subsequent tissue damage.[7][8]

This compound, chemically known as 1-(2-Bromo-phenyl)-3-(7-cyano-3H-benzotriazol-4-yl)-urea, is a small molecule antagonist developed to specifically target the CXCR2 receptor.[5][9] Its primary therapeutic potential lies in its ability to inhibit neutrophil recruitment to sites of inflammation.[5]

Mechanism of Action

This compound functions as an allosteric inverse agonist at the human CXCR2 receptor.[5][9] This is a crucial distinction from competitive antagonists. Instead of competing with endogenous ligands like IL-8 for the same binding site, this compound binds to a distinct, allosteric site on the receptor.[5][9] This binding event induces a conformational change that not only prevents receptor activation by agonists but also reduces the basal, or constitutive, activity of the receptor.[9]

The key implications of this mechanism are:

-

Non-Competitive Inhibition: this compound can inhibit receptor function even in the presence of high concentrations of activating chemokines. Functional experiments show that this compound produces a rightward shift in the concentration-response curves to IL-8 but also a significant reduction in the maximal response.[9]

-

Inverse Agonism: The compound actively reduces baseline receptor signaling, which may be beneficial in disease states characterized by aberrant, ligand-independent receptor activity.[9]

-

Blocked G-Protein Coupling: The allosteric binding is thought to directly interfere with the coupling of the receptor to its intracellular G-protein, thereby blocking all downstream signaling.[5][9]

The following diagram illustrates the CXCR2 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated potent and selective inhibition of CXCR2-mediated functions in a variety of preclinical assays. The data consistently show its ability to block neutrophil chemotaxis and activation at nanomolar concentrations.

Table 1: Summary of In Vitro Potency of this compound

| Assay Type | Ligand/Stimulus | Cell Type | Endpoint | Potency (IC50 / Kᵢ) | Reference |

|---|---|---|---|---|---|

| Radioligand Binding | [³H]-SB265610 | CHO-hCXCR2 Cells | Kᵢ | 0.2 nM | [5] |

| Chemotaxis Assay | IL-8 | Human Neutrophils | Inhibition of Migration | 0.6 - 1.0 nM | [5][9] |

| Chemotaxis Assay | GROα | Human Neutrophils | Inhibition of Migration | 0.8 nM | [9] |

| [³⁵S]-GTPγS Binding | Basal Activity | CHO-hCXCR2 Membranes | Inverse Agonism | 25 nM | [9] |

| [³⁵S]-GTPγS Binding | IL-8 | CHO-hCXCR2 Membranes | Antagonism (pA₂) | 9.0 (Kₑ = 1 nM) |[9] |

Note: CHO-hCXCR2 refers to Chinese Hamster Ovary cells engineered to express the human CXCR2 receptor. Kᵢ is the inhibition constant. IC₅₀ is the half-maximal inhibitory concentration. pA₂ is a measure of antagonist potency.

Key Experimental Protocols

The evaluation of CXCR2 antagonists like this compound relies on standardized in vitro and in vivo models of inflammation. Below are detailed methodologies for two fundamental assays.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is the gold standard for quantifying the effect of a compound on the directed migration of neutrophils toward a chemoattractant.

Objective: To measure the dose-dependent inhibition of IL-8-induced human neutrophil migration by this compound.

Methodology:

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep).[3][10]

-

Perform a quality check on the isolated cells using flow cytometry with a neutrophil-specific marker such as CD15 to ensure purity (>60-80%).[3]

-

Resuspend the purified neutrophils in a serum-free medium, often containing a stabilizing agent like Bovine Serum Albumin (BSA).[10]

-

-

Assay Setup (Boyden Chamber / Transwell®):

-

Use a 96-well Boyden chamber apparatus with permeable polycarbonate membrane inserts (typically 3-5 µm pore size).[3]

-

In the lower chambers, add the chemoattractant (e.g., 10 nM IL-8) and serial dilutions of the test compound (this compound) or vehicle control.[3]

-

In the upper chamber (the insert), add the isolated neutrophils (e.g., 1 x 10⁵ cells per well).

-

-

Incubation and Migration:

-

Quantification of Migration:

-

After incubation, remove the inserts.

-

Quantify the number of neutrophils that have migrated through the membrane into the lower chamber. This can be done by:

-

Direct cell counting using a hemocytometer.

-

Flow cytometry for precise cell counts.[10]

-

Lysis of migrated cells followed by measurement of an endogenous enzyme like myeloperoxidase.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

The following diagram illustrates the workflow for this assay.

In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model

This model is used to assess the anti-inflammatory efficacy of a compound in a living organism by inducing an acute inflammatory response in the lungs.

Objective: To evaluate the ability of this compound to inhibit neutrophil recruitment into the bronchoalveolar lavage fluid (BALF) of mice challenged with LPS.

Methodology:

-

Animal Acclimatization:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

Allow animals to acclimate for at least one week under standard laboratory conditions.

-

-

Compound Administration:

-

Administer this compound or vehicle control to the animals via a relevant route (e.g., intraperitoneal, oral) at a predetermined time (e.g., 30-60 minutes) before the inflammatory challenge.

-

-

Inflammatory Challenge:

-

Sample Collection:

-

At a specific time point after the LPS challenge (e.g., 4-6 hours), humanely euthanize the animals.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline or PBS into the lungs via a tracheal cannula.

-

-

Analysis of BAL Fluid (BALF):

-

Determine the total number of cells in the BALF using a cell counter.

-

Prepare cytospin slides and perform a differential cell count (e.g., using Wright-Giemsa stain) to specifically quantify the number of neutrophils.

-

The BALF can also be analyzed for levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC/CXCL1) using ELISA or multiplex assays.

-

-

Data Analysis:

-

Compare the number of neutrophils and cytokine levels in the BALF of the this compound-treated group to the vehicle-treated group.

-

Calculate the percentage of inhibition of neutrophil influx.

-

Logical Framework: From Molecular Target to Therapeutic Effect

The therapeutic rationale for using this compound is based on a clear, linear relationship between molecular antagonism and the reduction of inflammatory pathology.

Conclusion

This compound is a well-characterized, high-potency allosteric inverse agonist of the CXCR2 receptor. Its mechanism of action directly targets the foundational process of neutrophil recruitment, which is central to many inflammatory diseases. The quantitative data from in vitro assays confirm its ability to inhibit key neutrophil functions at nanomolar concentrations. The established protocols for in vitro and in vivo testing provide a robust framework for further investigation and development of CXCR2 antagonists. For drug development professionals, the specific targeting of the CXCR2 pathway by molecules like this compound continues to represent a highly viable strategy for creating novel anti-inflammatory therapeutics.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. criver.com [criver.com]

- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SiMA: A simplified migration assay for analyzing neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

SB-265610: A Technical Guide for Basic Research in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-265610 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] Functioning as an allosteric inverse agonist, it binds to a site distinct from the endogenous ligand binding pocket, thereby preventing receptor activation and subsequent downstream signaling.[2][3] This unique mechanism of action makes this compound a valuable tool for investigating the role of CXCR2 in a multitude of immunological processes, particularly those involving neutrophil recruitment and activation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in basic immunology research.

Mechanism of Action

This compound exerts its inhibitory effects by binding to an allosteric site on the CXCR2 receptor.[3] This binding induces a conformational change in the receptor that prevents its coupling to intracellular G-proteins, even in the presence of its cognate chemokine ligands such as IL-8 (CXCL8) and GROα (CXCL1).[2] Unlike competitive antagonists that vie for the same binding site as the natural ligand, this compound's allosteric nature means its inhibitory effect is not surmounted by increasing concentrations of the agonist.[3] Furthermore, as an inverse agonist, this compound can reduce the basal, ligand-independent activity of the CXCR2 receptor.[2] This modulation of CXCR2 signaling effectively blocks the downstream pathways responsible for neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are critical events in the inflammatory cascade.[4][5]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound from various in vitro studies, providing a comparative overview of its potency and selectivity.

| Parameter | Assay Type | Ligand/Stimulant | Cell Type/System | Value | Reference |

| IC50 | Calcium Mobilization | Rat CINC-1 | Rat Neutrophils | 3.7 nM | [1] |

| IC50 | Neutrophil Chemotaxis | Rat CINC-1 | Rat Neutrophils | 70 nM | [1] |

| pIC50 | Radioligand Binding | [¹²⁵I]-IL-8 | CHO cells expressing human CXCR2 | 8.41 ± 0.08 | [3] |

| pIC50 | Radioligand Binding | [¹²⁵I]-GROα | CHO cells expressing human CXCR2 | 8.47 ± 0.03 | [3] |

| IC50 | Calcium Mobilization | CINC-1 | Not Specified | 3.4 nM | |

| IC50 | Calcium Mobilization | C5a | Not Specified | 6800 nM |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of this compound on the migration of neutrophils towards a chemoattractant.

Materials:

-

This compound

-

Chemoattractant (e.g., IL-8, fMLP)

-

Isolated human or murine neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Assay medium (e.g., HBSS with Ca²⁺/Mg²⁺)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using a method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.[1][3] Resuspend the purified neutrophils in assay medium at a concentration of 2 x 10⁶ cells/mL.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Add assay medium alone to the negative control wells.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[3]

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the corresponding wells.[6]

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[3][7]

-

Quantification:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the upper surface of the membrane.[1]

-

Fix and stain the migrated cells on the lower surface of the membrane.[1]

-

Count the number of migrated cells in several high-power fields using a light microscope.[1]

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit chemoattractant-induced intracellular calcium release in neutrophils.

Materials:

-

This compound

-

Chemoattractant (e.g., IL-8, CINC-1)

-

Isolated neutrophils or cells expressing CXCR2

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[8][9][10]

-

Assay buffer (e.g., HBSS with 10 mM HEPES and 2.5 mM probenecid)[8]

-

Fluorescence plate reader with kinetic read capabilities

Protocol:

-

Cell Preparation:

-

Assay Procedure:

-

Pipette the cell suspension into a 96-well black-walled, clear-bottom plate.

-

Prepare a separate plate with various concentrations of this compound and the chemoattractant.

-

Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

-

Add the chemoattractant and this compound (or vehicle) to the cell plate.

-

Immediately begin kinetic measurement of fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).[9]

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the compound to that of the vehicle control. Determine the IC50 value from the dose-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR2 receptor.

Materials:

-

This compound

-

Radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-IL-8)

-

Cell membranes prepared from cells expressing CXCR2 (e.g., CHO cells)

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the CXCR2 receptor by homogenization and centrifugation.

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of an unlabeled CXCR2 ligand.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Mandatory Visualization

CXCR2 Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by CXCR2 activation and the point of inhibition by this compound.

Caption: CXCR2 signaling cascade and inhibition by this compound.

Experimental Workflow: Neutrophil Chemotaxis Assay

The following diagram outlines the key steps in performing a neutrophil chemotaxis assay to assess the inhibitory effect of this compound.

Caption: Workflow for a neutrophil chemotaxis inhibition assay.

Conclusion

This compound is a powerful and specific tool for the investigation of CXCR2-mediated immunological phenomena. Its well-characterized mechanism of action as an allosteric inverse agonist, coupled with its high potency, makes it an ideal probe for dissecting the roles of CXCR2 in neutrophil biology, inflammation, and various disease models. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to further elucidate the intricate functions of the CXCR2 signaling axis in immunology.

References

- 1. benchchem.com [benchchem.com]

- 2. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. criver.com [criver.com]

- 6. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bu.edu [bu.edu]

Preliminary Studies Using SB-265610: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preliminary studies involving SB-265610, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound.

Core Compound Characteristics

This compound is a small molecule, non-peptide compound that functions as an allosteric inverse agonist at the human CXCR2 receptor.[1][2] Unlike orthosteric antagonists that directly compete with endogenous ligands for the binding site, this compound binds to a distinct site on the receptor. This allosteric binding mechanism does not affect the binding affinity of the natural ligands, such as interleukin-8 (IL-8), but rather prevents the conformational change required for receptor activation and subsequent intracellular signaling.[1][2] This mode of action effectively blocks the downstream signaling cascades initiated by CXCR2 activation, even in the absence of an agonist, demonstrating inverse agonist properties.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Cell Line | Radioligand | Reference |

| Equilibrium Dissociation Constant (Kd) | 1.17 ± 0.23 nM | CHO-CXCR2 | [3H]-SB265610 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | IC50 | Species | Stimulant | Reference |

| Calcium Mobilization | 3.7 nM | Rat | CINC-1 | |

| Neutrophil Chemotaxis | 70 nM | Rat | CINC-1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the CXCR2 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor (CHO-CXCR2).

-

Saturation Binding Assay ([3H]-SB265610):

-

A fixed amount of CHO-CXCR2 cell membranes is incubated with increasing concentrations of [3H]-SB265610.

-

The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) at room temperature for a specified time to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

-

-

Competition Binding Assay ([125I]-IL-8):

-

CHO-CXCR2 membranes are incubated with a fixed concentration of [125I]-IL-8 in the presence of increasing concentrations of unlabeled this compound.

-

The assay conditions and termination are similar to the saturation binding assay.

-

The concentration of this compound that inhibits 50% of the specific binding of [125I]-IL-8 (IC50) is determined.

-

[35S]-GTPγS Binding Assay

Objective: To assess the functional activity of this compound as an inverse agonist at the CXCR2 receptor.

Protocol:

-

Membrane Incubation: CHO-CXCR2 cell membranes are incubated in an assay buffer containing GDP, [35S]-GTPγS, and varying concentrations of this compound in the presence or absence of a CXCR2 agonist (e.g., IL-8).

-

Stimulation: The reaction is initiated by the addition of the agonist.

-

Termination: After incubation at 30°C, the reaction is terminated by rapid filtration.

-

Measurement: The amount of [35S]-GTPγS bound to the membranes is quantified using a scintillation counter.

-

Analysis: The data is analyzed to determine the effect of this compound on both basal and agonist-stimulated [35S]-GTPγS binding. A decrease in basal binding indicates inverse agonism.

Neutrophil Chemotaxis Assay

Objective: To evaluate the inhibitory effect of this compound on neutrophil migration.

Protocol:

-

Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from rats or humans) using density gradient centrifugation.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.

-

Assay Procedure:

-

The lower wells of the chamber are filled with a chemoattractant (e.g., CINC-1 for rat neutrophils or IL-8 for human neutrophils) and varying concentrations of this compound.

-

A suspension of isolated neutrophils is added to the upper wells.

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.

-

-

Quantification of Migration: After the incubation period, the number of neutrophils that have migrated through the membrane to the lower wells is quantified. This can be done by manual cell counting with a microscope or by using a plate reader to measure the activity of a cellular enzyme (e.g., myeloperoxidase).

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of neutrophil chemotaxis, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: CXCR2 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Radioligand Binding Assays.

Caption: Workflow for Neutrophil Chemotaxis Assay.

References

Methodological & Application

Application Notes and Protocols for SB-265610 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of available in vivo experimental information for the CXCR2 antagonist, SB-265610. The protocols outlined below are based on published studies and are intended to serve as a guide for designing and conducting preclinical research.

Introduction

This compound is a selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands are key mediators of neutrophil recruitment and activation in inflammatory processes. Consequently, this compound has been investigated as a potential therapeutic agent for various inflammatory conditions. This document outlines in vivo experimental designs and methodologies for evaluating the efficacy of this compound in relevant animal models.

Data Presentation

In Vivo Efficacy of this compound in Various Animal Models

| Animal Model | Species | Dosing Regimen | Route of Administration | Key Findings |

| Hyperoxia-Induced Lung Inflammation | Newborn Rat | 1-3 mg/kg (daily for 3-5 days) | Intraperitoneal (i.p.) | Reduced neutrophil accumulation in bronchoalveolar lavage fluid and decreased lung myeloperoxidase (MPO) accumulation. |

| Mammary Adenocarcinoma | Mouse | 2 mg/kg/day (for two weeks) | Intraperitoneal (i.p.) | Significantly inhibited the recruitment of Gr-1+CD11b+ myeloid cells to the tumor site.[1] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 25 mg/kg (twice daily for seven days) | Oral (p.o.) | Reduced the severity of colitis, with significantly lower Disease Activity Index (DAI) scores compared to placebo and 5-aminosalicylic acid (5-ASA). |

Experimental Protocols

Hyperoxia-Induced Lung Inflammation in Newborn Rats